molecular formula C12H11NO4S B8770716 5-acetamidonaphthalene-2-sulfonic acid CAS No. 6272-21-5

5-acetamidonaphthalene-2-sulfonic acid

Cat. No.: B8770716
CAS No.: 6272-21-5
M. Wt: 265.29 g/mol
InChI Key: CURUHHBCJWGOPD-UHFFFAOYSA-N
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Description

5-acetamidonaphthalene-2-sulfonic acid: is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety that carries a sulfonic acid group at the 2-position and an acetylamino group at the 5-position. This compound is a colorless solid and is used as a precursor in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamidonaphthalene-2-sulfonic acid typically involves the sulfonation of 5-acetylaminonaphthalene. The reaction is carried out by treating 5-acetylaminonaphthalene with sulfuric acid or oleum under controlled temperature conditions. The reaction mixture is then neutralized, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is purified using techniques such as recrystallization and filtration to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 5-acetamidonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-acetamidonaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

  • 1-Aminonaphthalene-4-sulfonic acid (Piria’s acid)
  • 1-Aminonaphthalene-5-sulfonic acid (Laurent’s acid)
  • 1-Aminonaphthalene-6-sulfonic acid (1,6-Cleve’s acid)
  • 2-Aminonaphthalene-1-sulfonic acid (Tobias acid)
  • 2-Aminonaphthalene-5-sulfonic acid (Dahl’s acid)

Comparison: 5-acetamidonaphthalene-2-sulfonic acid is unique due to the presence of both an acetylamino group and a sulfonic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group.

Properties

CAS No.

6272-21-5

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

5-acetamidonaphthalene-2-sulfonic acid

InChI

InChI=1S/C12H11NO4S/c1-8(14)13-12-4-2-3-9-7-10(18(15,16)17)5-6-11(9)12/h2-7H,1H3,(H,13,14)(H,15,16,17)

InChI Key

CURUHHBCJWGOPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC(=C2)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 29.3 g (0.13 mol) of 5-amino-2-naphthalenesulfonic Acid (Compound 72) was added 40 mL of pyridine and 26 mL of acetic anhydride. The resulting suspension was allowed to stir at ambient temperature. After 24 hr, the resulting solution was diluted with 60 mL of methanol. Then, a solution of 3.6 g (0.156 mol) of sodium in 100 mL of methanol was added. After a solid precipitate began to form, 200 mL of diethyl ether was added and the suspension allowed to stir. The solid was collected by vacuum filtration and was washed with diethyl ether. This provided 38.9 g (0.11 mol) of the desired product. The product was identified by 1H NMR and mass spectroscopy and purity was assessed by RP-HPLC.
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29.3 g
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reactant
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40 mL
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26 mL
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3.6 g
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100 mL
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60 mL
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solvent
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

In a single-vessel process for preparing 2-acetaminophthalene-6-sulfonic acid of high purity by sulfonating 2-hydroxynaphthalene with concentrated sulfuric acid, converting the 2-hydroxynaphthalenesulfonic acid formed thereby with ammonia in the presence of ammonium hydrogensulfite into 2-aminonaphthalene-6-sulfonic acid (Bucherer reaction and N-acetylating the said 2-aminonaphthalene-6-sulfonic acid to give 2 acetaminonaphthalene-6-sulfonic acid, the improvement which comprises:
[Compound]
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2-acetaminophthalene-6-sulfonic acid
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ammonium hydrogensulfite
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